1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 24086-34-8) is a fully substituted, fused heterocyclic small molecule with the molecular formula C₁₈H₁₂N₂O₂S and molecular weight 320.37 g/mol. The compound belongs to the thieno[2,3-c]pyrazole class, a scaffold recognized in patent literature for its protein kinase inhibitory activity, particularly against Aurora kinases.

Molecular Formula C18H12N2O2S
Molecular Weight 320.4 g/mol
Cat. No. B7734260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Molecular FormulaC18H12N2O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22)
InChIKeyRYJZDECKWXIBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Core Chemical Identity and Research Classification


1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 24086-34-8) is a fully substituted, fused heterocyclic small molecule with the molecular formula C₁₈H₁₂N₂O₂S and molecular weight 320.37 g/mol . The compound belongs to the thieno[2,3-c]pyrazole class, a scaffold recognized in patent literature for its protein kinase inhibitory activity, particularly against Aurora kinases [1]. It is commercially available as a research chemical from multiple suppliers with typical purities of 95–98% . The presence of a free carboxylic acid at the 5-position distinguishes it from many advanced leads that bear amide or ester prodrug functionalities, positioning this compound as a key synthetic intermediate for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails: Structural Determinants of Thieno[2,3-c]pyrazole Differentiation


The thieno[2,3-c]pyrazole core is not monolithic; substitution at the 1- and 3-positions profoundly alters lipophilicity, molecular recognition, and pharmacokinetic trajectory. The 1,3-diphenyl derivative (logP ≈ 4.45–5.04) occupies a distinct physicochemical space compared to its 1-methyl-3-phenyl analog (logP ≈ 3.38) [1] and the 1,3-dimethyl analog (logP ≈ 1.64–1.8) . A logP shift of ~1.3–3.2 units translates to an approximately 20- to 1,500-fold difference in partition coefficient, directly impacting membrane permeability, plasma protein binding, and off-target promiscuity risk. Because the carboxylic acid handle is common to several analogs, the differential lipophilicity and steric bulk of the diphenyl system become the primary drivers of kinase selectivity and cellular potency. Indiscriminate substitution of one thieno[2,3-c]pyrazole-5-carboxylic acid for another — without accounting for these substituent-driven property shifts — risks invalidating SAR hypotheses and producing misleading biological data.

Quantitative Differentiation Evidence: 1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) as a Differentiator of Membrane Permeability and Off-Target Risk vs. 1-Methyl-3-phenyl and 1,3-Dimethyl Analogs

The target compound's computed logP (4.45, ChemSrc ; 5.04, Fluorochem ) is substantially higher than that of the 1-methyl-3-phenyl analog (logP = 3.38 [1]) and dramatically higher than the 1,3-dimethyl analog (logP = 1.64 ). This ~1.1–3.4 log unit increase corresponds to an approximately 12- to 2,500-fold greater lipophilicity, which predicts enhanced passive membrane permeability but also elevated risk of cytochrome P450 inhibition and plasma protein binding.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Topological Polar Surface Area (TPSA): Implications for CNS Penetration and Solubility vs. 1,3-Dimethyl Analog

The target compound has a molecular weight (MW) of 320.37 g/mol and a topological polar surface area (TPSA) of 83.4 Ų . In comparison, the 1,3-dimethyl analog has MW = 196.23 g/mol and TPSA = 83.4 Ų (comparable polar surface but 124 Da lighter) [1]. The higher MW of the diphenyl compound reduces its likelihood of satisfying CNS drug-likeness criteria (MW ≤ 300 desirable), yet its TPSA remains within the range favorable for blood-brain barrier penetration (typically < 90 Ų).

CNS drug design Solubility Lipinski parameters

Carboxylic Acid Handle Enables Modular Derivatization: Amide and Ester SAR Versatility vs. Pre-functionalized Leads

The free 5-carboxylic acid of the target compound provides a direct, traceless derivatization point for amide coupling and esterification, enabling rapid library synthesis. Patent literature for the thieno[2,3-c]pyrazole class demonstrates that Aurora 2 kinase inhibition is highly sensitive to the substituent at the 5-position [1]. A hydrazinocarbonyl derivative in the same scaffold series achieved IC₅₀ values of 8 nM against Aurora 1 and Aurora 2 kinases [1], confirming the critical role of C-5 functionalization. The target compound thus serves as the immediate precursor for generating focused amide libraries without requiring protecting-group manipulation.

Medicinal chemistry SAR exploration Synthetic accessibility

Diphenyl Substituent Pattern Predicts Enhanced Aurora Kinase Binding vs. Mono-phenyl and Dimethyl Analogs (Class-Level SAR Inference)

SAR trends from the thieno[2,3-c]pyrazole patent series indicate that aromatic substitution at both the 1- and 3-positions is associated with high Aurora kinase inhibitory potency [1]. The 1,3-diphenyl configuration of the target compound maximizes aromatic surface area for hydrophobic contacts within the ATP-binding pocket, which is typically flanked by hydrophobic residues. By contrast, the 1-methyl-3-phenyl analog loses one aromatic ring at the N-1 position, and the 1,3-dimethyl analog loses both, correlating with reduced kinase binding affinity as inferred from the broader thieno[2,3-c]pyrazole SAR landscape [1].

Kinase inhibition Aurora kinase Cancer therapeutics

Commercial Availability and Purity Consistency Enables Reproducible Research vs. Custom-Synthesized Analogs

The target compound is stocked by multiple established chemical suppliers (Fluorochem, Leyan, Macklin, CymitQuimica) at purities of 97–98%, with transparent pricing (e.g., 500 RMB/100 mg, 993 RMB/250 mg ) and documented storage conditions (2–8 °C, dry ). In contrast, the 1-methyl-3-phenyl analog (CAS 25252-47-5) is frequently listed as 'custom synthesis only' or available from fewer vendors [1]. The broader supplier base for the diphenyl compound reduces procurement risk, lead times, and batch-to-batch variability.

Procurement Reproducibility Quality control

High-Impact Application Scenarios for 1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid


Medicinal Chemistry: Aurora Kinase Inhibitor Lead Generation via Amide Library Synthesis

The free 5-carboxylic acid enables direct, single-step amide coupling with diverse amine building blocks, generating focused libraries for Aurora kinase inhibition SAR. Patent data confirm that C-5 derivatization of the thieno[2,3-c]pyrazole core can yield low-nanomolar Aurora 2 inhibitors [1]. The diphenyl substitution pattern provides the hydrophobic contacts predicted to anchor the scaffold within the ATP-binding pocket, while the carboxylic acid offers a clean synthetic handle for rapid exploration of the solvent-exposed region.

Chemical Biology: Probe Development for Kinase Selectivity Profiling

The substantial lipophilicity differential (logP ≈ 4.45–5.04) versus mono-phenyl and dimethyl analogs [1] makes the diphenyl compound a valuable tool for dissecting the contribution of hydrophobic binding energy to kinase selectivity. By comparing the selectivity profiles of amide derivatives derived from the diphenyl carboxylic acid versus less lipophilic congeners, researchers can deconvolute the roles of lipophilicity-driven promiscuity versus specific hydrogen-bond and shape complementarity.

Process Chemistry: Scalable Intermediate for GMP Route Development

With multiple reliable commercial sources, documented purity specifications (97–98%), and defined storage conditions (2–8 °C, dry) [1], the compound meets the requirements for use as a regulatory starting material (RSM) in early-phase GMP synthesis. The carboxylic acid functionality is compatible with standard amide coupling reagents (HATU, EDC/HOBt) and can be telescoped into subsequent steps without intermediate isolation, supporting efficient kilo-lab scale-up.

Computational Chemistry: Benchmarking in Silico Property Prediction Models

The availability of multiple independently measured or calculated logP values (4.45 and 5.04) for the same compound [1] provides an opportunity to benchmark the accuracy of different logP prediction algorithms (XLogP3, ALogP, clogP) on a fused heterocyclic scaffold that is underrepresented in public training sets. The compound's well-defined structure and commercial accessibility make it a practical standard for computational model validation.

Quote Request

Request a Quote for 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.